Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)-

Description

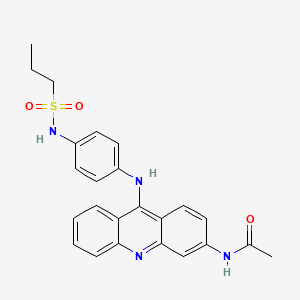

Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)-, is a synthetic organic compound characterized by a propanesulfonanilide backbone conjugated with a 9-acridinyl moiety bearing an acetamido substituent. However, detailed physicochemical or pharmacological data for this specific compound are absent in the provided evidence, necessitating inferences from structurally related analogs.

Properties

CAS No. |

53221-99-1 |

|---|---|

Molecular Formula |

C24H24N4O3S |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

N-[9-[4-(propylsulfonylamino)anilino]acridin-3-yl]acetamide |

InChI |

InChI=1S/C24H24N4O3S/c1-3-14-32(30,31)28-18-10-8-17(9-11-18)26-24-20-6-4-5-7-22(20)27-23-15-19(25-16(2)29)12-13-21(23)24/h4-13,15,28H,3,14H2,1-2H3,(H,25,29)(H,26,27) |

InChI Key |

VQDSQPDTXHBDCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- typically involves multi-step organic reactions. One common approach is the reaction of 4'-amino-2-methoxyacetanilide with 3-acetamidoacridine in the presence of propylsulfonyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, forming the desired sulfonamide linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the acridine ring.

Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like propylsulfonyl chloride and various amines are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidation products may include carboxylic acids or ketones.

Reduction: Reduction can yield amines or alcohols.

Substitution: Substitution reactions can produce various amides, esters, or ethers.

Scientific Research Applications

Chemistry: In chemistry, Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in the study of enzyme inhibition and receptor binding.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- exerts its effects involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting normal cellular processes. This property makes it useful in the study of gene expression and the development of anticancer agents. The sulfonamide group can also bind to enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—sulfonamide linkages, aromatic acridine, and acetamido groups—are shared with other pharmacologically active derivatives. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Acridine vs. Heterocyclic Cores: The acridine core in the target compound distinguishes it from analogs like C F6 (pyridine) or C F5 (isoindoline). Acridines are known for DNA intercalation and antitumor activity, whereas pyridine derivatives often target enzymes (e.g., kinases) .

Sulfonamide/Sulfamoyl Functionality :

- The sulfonamide group in the target compound is analogous to sulfamoyl groups in C F6 and C F7, which improve solubility and bioavailability. However, sulfonamides in pharmaceuticals (e.g., diuretics, antibiotics) often require precise substitution patterns for efficacy .

Pharmacological Intermediates :

- N-[(4-MethoxyMethyl)-4-Piperidinyl]-N-Phenylpropanamide () shares the propanamide backbone but lacks the acridine-sulfonamide system. Such intermediates are typically optimized for specific receptor interactions (e.g., CNS targets) .

Research Findings and Limitations

- Synthetic Feasibility : The acridine-sulfonamide hybrid structure suggests synthetic challenges in regioselective functionalization, similar to C F5–C F7 derivatives, which require multi-step coupling reactions .

- Biological Activity Gaps: While acridine derivatives (e.g., amsacrine) are established anticancer agents, the acetamido-sulfonamide substitution in the target compound may alter cytotoxicity profiles. No in vitro/in vivo data are available to confirm this .

- Safety and Solubility : Sulfonamides often exhibit renal toxicity risks, and the acridine core may confer phototoxicity. Comparative solubility data with analogs like C F5 (sodium salt formulation) are critical but unavailable .

Notes

Functional Group Synergy : The combination of sulfonamide (hydrogen-bonding) and acridine (planar aromaticity) may enhance DNA binding but requires validation via spectroscopic or crystallographic studies.

Regulatory Considerations : Compounds like PAPP () are regulated due to acute toxicity, suggesting that the target compound’s safety profile must be rigorously assessed if intended for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.